Welcome to the BenchChem Online Store!
molecular formula C12H13NO5 B8340866 Ethyl 4-(1-methyl-2-oxoethyl)-3-nitrobenzoate

Ethyl 4-(1-methyl-2-oxoethyl)-3-nitrobenzoate

Cat. No. B8340866
M. Wt: 251.23 g/mol
InChI Key: KWNYZWNGMGEJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093389B2

Procedure details

Sodium bicarbonate (318 mg) was added to the mixture of ethyl 3-nitro-4-(2-oxoethyl)benzoate (401 mg) and MeI (426 mg) in DMF (5 ml), stirred for over night at r.t., diluted with ethyl acetate, washed with water and saturated saline water in that order, and dried with sodium sulfate. This was filtered, concentrated, and purified through silica gel column (hexane/ethyl acetate) to give title compound (227 mg) as a colorless oil.
Quantity
318 mg
Type
reactant
Reaction Step One
Name
ethyl 3-nitro-4-(2-oxoethyl)benzoate
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
426 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)(O)[O-].[Na+].[N+:6]([C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][C:19]=1[CH2:20][CH:21]=[O:22])[C:12]([O:14][CH2:15][CH3:16])=[O:13])([O-:8])=[O:7].CI>CN(C=O)C.C(OCC)(=O)C>[CH3:1][CH:20]([C:19]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]=1[N+:6]([O-:8])=[O:7])[CH:21]=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
318 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
ethyl 3-nitro-4-(2-oxoethyl)benzoate
Quantity
401 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1CC=O
Name
Quantity
426 mg
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for over night at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated saline water in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
This was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)C1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 227 mg
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.